Ac-Glu(OSu)-OBzl

Description

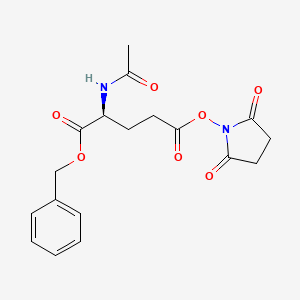

Ac-Glu(OSu)-OBzl is a protected glutamic acid derivative widely used in peptide synthesis and protein modification. Its structure features:

- Ac (Acetyl) as the N-terminal protecting group.

- Glu(OSu) with a γ-N-hydroxysuccinimide (OSu) ester, enabling efficient coupling reactions.

- Benzyl (OBzl) ester protection at the α-carboxyl group to prevent unwanted side reactions.

This compound is synthesized via a two-step process: activation of L-Glu-OBzl with TSTU (N,N,N',N'-tetramethyl-O-(succinimidyl)uronium tetrafluoroborate) in acetonitrile, followed by coupling with fatty acid derivatives. High yields (>97%) and purity (>99%) are achieved under optimized conditions . Applications include insulin derivatization, where it facilitates site-specific conjugation via lysine residues .

Properties

CAS No. |

98318-09-3 |

|---|---|

Molecular Formula |

C18H20N2O7 |

Molecular Weight |

376.37 |

Origin of Product |

United States |

Comparison with Similar Compounds

Boc-Glu(OBzl)-OSu

- Structure : Replaces Ac with Boc (tert-butoxycarbonyl) at the N-terminus.

- Synthesis : Prepared via coupling Boc-Glu(OBzl)-OH with OSu, yielding 75% with m.p. 103–109°C .

- Applications : Used in peptide chain elongation (e.g., thymosin derivatives) .

- Reactivity : Boc’s acid-labile nature allows selective deprotection under mild acidic conditions, contrasting with Ac’s stability .

Z-Glu(OSu)-OBzl

Boc-Asp(OBzl)-OSu

- Structure : Aspartic acid (shorter side chain) analog of Boc-Glu(OBzl)-OSu.

- Synthesis : Yield 86%, m.p. 150–158°C .

- Impact of Side Chain : Asp’s β-carboxyl group influences steric hindrance, reducing coupling efficiency compared to Glu derivatives in peptide synthesis .

Functional Group and Reactivity Comparisons

Ester Protecting Groups

- OSu Esters : Provide superior activation for amide bond formation compared to methyl (OMe) or benzyl (OBzl) esters, reducing racemization .

- Benzyl Esters (OBzl) : Require harsher conditions (e.g., H₂/Pd-C) for removal compared to methyl esters .

Application-Specific Comparisons

Enzymatic Studies

- Ac-Glu(OBzl)-Lys(Ac)-hPro(OBzl)-Abu-ACC : Substrate for PR3 protease (Km = 13.7 μM), highlighting enzymatic recognition of Glu(OBzl) motifs .

Performance Metrics

| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | 97.2 | 99.1 | Not reported | Protein modification |

| Boc-Glu(OBzl)-OSu | 75 | >98 | 103–109 | Peptide synthesis |

| Z-Glu(OSu)-OBzl | Not reported | >98 | Not reported | Solid-phase synthesis |

| Boc-Asp(OBzl)-OSu | 86 | >95 | 150–158 | Thymosin derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.